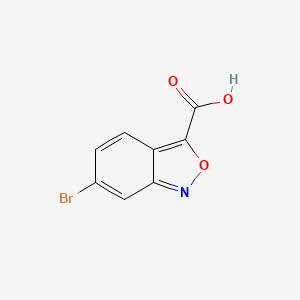

6-Bromo-2,1-benzoxazole-3-carboxylic acid

Description

BenchChem offers high-quality 6-Bromo-2,1-benzoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,1-benzoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTUMTXURUVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-Bromo-1,2-benzisoxazole-3-carboxylic Acid

The following in-depth technical guide details the properties, synthesis, and applications of 6-bromoanthranil-3-carboxylic acid (specifically the 1,2-benzisoxazole isomer, consistent with commercial availability and pharmaceutical relevance), while critically addressing the nomenclature distinction regarding the 2,1-benzisoxazole (true anthranil) isomer.

Executive Summary

6-Bromo-1,2-benzisoxazole-3-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for the synthesis of antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs). Its core structure—a benzene ring fused to an isoxazole ring—provides a rigid pharmacophore capable of participating in pi-stacking interactions while the carboxylic acid moiety offers a versatile handle for amidation, esterification, or decarboxylation.

This guide addresses the compound's physicochemical properties, a validated industrial synthesis route, and its reactivity profile. It also provides a crucial disambiguation between the 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) isomers, a common source of confusion in literature.

Chemical Identity & Physicochemical Data

The following table consolidates the core data for the commercially dominant isomer (1,2-benzisoxazole).

| Property | Data |

| IUPAC Name | 6-Bromo-1,2-benzoxazole-3-carboxylic acid |

| Common Name | 6-Bromo-1,2-benzisoxazole-3-carboxylic acid |

| CAS Number | 1123169-17-4 |

| Molecular Formula | C₈H₄BrNO₃ |

| Molecular Weight | 242.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188–192 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid) |

| SMILES | OC(=O)C1=NOC2=C1C=CC(Br)=C2 |

| InChI Key | MTNXSWYFNMWKQE-UHFFFAOYSA-N |

Structural Disambiguation (Critical Note)

Researchers must distinguish between the two "anthranil" isomers:

-

1,2-Benzisoxazole (Indoxazene): Oxygen at position 1, Nitrogen at 2. This is the structure of the CAS 1123169-17-4 and the focus of most "anthranil-3-carboxylic acid" commercial listings. Stable pharmacophore.[1]

-

2,1-Benzisoxazole (Anthranil): Nitrogen at position 1, Oxygen at 2. "Anthranil" historically refers to this isomer. These are less stable and often ring-open to form quinolines or quinazolines.

Synthetic Methodology

The most robust synthesis of 6-bromo-1,2-benzisoxazole-3-carboxylic acid proceeds via a Claisen condensation followed by hydroxylamine cyclization . This route avoids the use of unstable diazo intermediates.

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis of 6-bromo-1,2-benzisoxazole-3-carboxylic acid via Claisen condensation and cyclization.

Detailed Protocol

Step 1: Claisen Condensation

-

Setup: Charge a flame-dried flask with sodium ethoxide (2.5 equiv) in anhydrous ethanol.

-

Addition: Add diethyl oxalate (1.2 equiv) dropwise at 0°C.

-

Substrate: Add a solution of 4-bromo-2-hydroxyacetophenone (1.0 equiv) in ethanol dropwise over 30 minutes.

-

Reaction: Warm to room temperature and reflux for 4 hours. The solution will turn dark yellow/orange.

-

Workup: Cool to 0°C, acidify with 1M HCl to pH 2. Extract with ethyl acetate. The intermediate (diketo ester) is often used crude.

Step 2: Cyclization

-

Reactants: Dissolve the crude diketo ester in ethanol. Add hydroxylamine hydrochloride (3.0 equiv).

-

Conditions: Reflux for 2–4 hours.

-

Mechanism: Hydroxylamine attacks the ketone carbonyl (C4), followed by intramolecular attack of the phenol oxygen on the oxime nitrogen (or dehydration) to close the isoxazole ring.

-

Purification: Concentrate in vacuo. Recrystallize the ethyl ester from ethanol.[2]

Step 3: Hydrolysis

-

Saponification: Treat the ester with 10% NaOH (aq) at 60°C for 1 hour.

-

Isolation: Cool and acidify with conc. HCl. The title acid precipitates as a white solid.[3] Filter, wash with water, and dry.

Reactivity & Applications

The 3-carboxylic acid group is electronically coupled to the electron-deficient benzisoxazole ring, making it a unique electrophile.

Reactivity Profile (Graphviz Visualization)

Caption: Divergent reactivity pathways for 6-bromo-1,2-benzisoxazole-3-carboxylic acid.

Key Transformations

-

Amidation (Zonisamide Scaffold): Conversion to the acid chloride (using SOCl₂) followed by reaction with ammonia or sulfonamides yields derivatives structurally related to Zonisamide (a commercially available anticonvulsant).

-

Suzuki-Miyaura Coupling: The bromine at position 6 is highly active for palladium-catalyzed cross-coupling, allowing "scaffold hopping" by attaching aryl or heteroaryl groups.

-

Reductive Ring Opening: The N-O bond is the weak point. Catalytic hydrogenation (Pd/C) or treatment with reducing metals cleaves this bond, yielding substituted salicylamides or 2-hydroxybenzophenones, which are precursors to quinazolines .

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (hydrolysis of the isoxazole ring is possible under extreme pH).

-

Handling: Use in a fume hood. Avoid contact with strong reducing agents (e.g., LAH), which can violently cleave the isoxazole ring.

References

-

Santa Cruz Biotechnology. 6-Bromo-benzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4) Product Data.Link

-

Kalkote, U. R., et al. "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde." Journal of Chemical Research, 2004. Link

-

BenchChem. In-Depth Technical Guide: 6-Bromochromane-3-carboxylic Acid (Analogous Synthesis Protocols).Link

-

PubChem. 6-Bromo-1,2-benzoxazol-3-amine (Structural Analog Data).Link

-

Sigma-Aldrich. 6-Bromo-benzo[d]isoxazole-3-carboxylic acid Safety Data Sheet.Link

Sources

The Chameleon Scaffold: Anthranil-3-carboxylic Acid in Medicinal Chemistry

Technical Guide & Whitepaper

Executive Summary

The Anthranil-3-carboxylic acid (2,1-benzisoxazole-3-carboxylic acid) scaffold represents a unique, underutilized niche in medicinal chemistry. Often confused with its isomer (1,2-benzisoxazole, found in risperidone) or its acyclic precursor (anthranilic acid), the 2,1-benzisoxazole core offers distinct electronic properties and reactivity profiles.

Its primary value in modern drug discovery is twofold:

-

Bioisosterism: It serves as a non-classical bioisostere for indole and quinoline cores, offering altered polarity and hydrogen-bonding vectors.

-

Scaffold Morphing: It acts as a "masked" reactive intermediate. The labile N–O bond allows for controlled ring-opening and rearrangement, making it a powerful tool for Diversity-Oriented Synthesis (DOS) to access polysubstituted quinolines and acridines.

Part 1: Structural & Electronic Architecture

The 2,1-Benzisoxazole Core

Unlike the stable 1,2-benzisoxazole used in antipsychotics, the 2,1-benzisoxazole (anthranil) contains a localized

-

IUPAC Name: 2,1-benzisoxazole-3-carboxylic acid[1]

-

CAS Registry: 642-91-1

-

Key Feature: The N–O bond acts as a "chemical spring," storing energy that drives rearrangement reactions.

Bioisosteric Mapping

The scaffold mimics the steric bulk of indole-3-carboxylic acid but replaces the N-H hydrogen bond donor with an N-O acceptor/donor system. This is critical for:

-

Kinase Inhibitors: Altering hinge-binding motifs.

-

Permeability: Reducing the number of H-bond donors (HBD) to improve blood-brain barrier (BBB) penetration relative to indole analogs.

Part 2: Synthetic Architectures

The synthesis of the core scaffold requires navigating the instability of the 2,1-ring system. The two primary reliable routes involve nitro-group reduction/cyclization or azide decomposition.

Pathway A: The Nitro-Acetic Acid Cyclization

This is the most scalable route for generating the 3-carboxylic acid derivative.

-

Precursor: 2-Nitrophenylacetic acid esters.

-

Reagent: Mild reduction (SnCl2 or Zn/NH4Cl) followed by acid-catalyzed dehydration.

-

Mechanism: Reduction of nitro to hydroxylamine (-NHOH), which attacks the neighboring carbonyl/nitrile.

Pathway B: The Azide Decomposition (Davis-Beirut Reaction variant)

-

Precursor: 2-Azidobenzoic acid derivatives.[2]

-

Condition: Photochemical or thermal decomposition.

-

Mechanism: Formation of a nitrene intermediate which inserts into the adjacent carbonyl oxygen (acylonitrene cyclization).

Visualization: Synthetic Logic

Caption: Dual synthetic pathways accessing the 2,1-benzisoxazole scaffold via reductive cyclization or nitrene insertion.

Part 3: Reactivity & Scaffold Morphing (The "Hidden" Utility)

The true power of this scaffold lies in its ability to transform. In high-throughput screening (HTS) library generation, anthranils are used as "atom reservoirs" to synthesize complex quinolines without using unstable amino-aldehyde intermediates.

The Anthranil-to-Quinoline Rearrangement

Under transition metal catalysis (Fe, Rh, or Ru), the N–O bond cleaves. The nitrogen atom coordinates with an external alkyne or enaminone, and the ring expands.

-

Reaction: [4+2] Annulation.

-

Catalyst: FeBr2 or [RuCl2(p-cymene)]2.

-

Utility: One-pot synthesis of 3-acylquinolines (privileged structures in antimalarial and anticancer drugs).

Visualization: Scaffold Morphing

Caption: The "Scaffold Morphing" workflow: Converting the labile anthranil core into stable quinoline and acridine pharmacophores.

Part 4: Therapeutic Applications & Case Studies

While direct drugs with the 2,1-benzisoxazole-3-carboxylic acid core are rare due to metabolic instability, stable derivatives and rearrangement products are vital.

Antiplasmodial Agents

Research indicates that 3-substituted-2,1-benzisoxazoles possess significant activity against chloroquine-resistant Plasmodium falciparum.[1]

-

Mechanism: Interference with heme detoxification in the parasite digestive vacuole.

-

SAR Insight: Lipophilic esters at the C-3 position enhance membrane permeability, allowing the molecule to reach the parasitic target.

Kinase Inhibition (Dovitinib Analogs)

The scaffold is used to synthesize quinolone-based kinase inhibitors. By reacting anthranil-3-carboxylic acid derivatives with active methylenes, chemists generate 4-hydroxyquinoline-3-carboxamides, which are structural analogs of Dovitinib (a multi-kinase inhibitor targeting FGFR/VEGFR).

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of Anthranil-3-carboxylic Acid (Reductive Cyclization)

This protocol avoids the explosive risks of azide chemistry.

Reagents:

- -Nitrophenylacetic acid ethyl ester (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 equiv)

-

Ethanol (Solvent)

-

HCl (Catalyst)

Step-by-Step:

-

Dissolution: Dissolve 5.0 mmol of

-nitrophenylacetic acid ethyl ester in 20 mL of ethanol. -

Reduction: Add SnCl2·2H2O slowly to the solution. Stir at room temperature for 30 minutes.

-

Cyclization: Heat the mixture to reflux (80°C) for 3 hours. The initial hydroxylamine intermediate will cyclize.

-

Workup: Cool to room temperature. Pour into ice water. Adjust pH to 3-4 using 1N HCl to precipitate the free acid (if ester hydrolysis occurred) or extract the ester with ethyl acetate.

-

Purification: Recrystallize from ethanol/water.

-

Validation: Check IR for disappearance of Nitro peak (1350/1530 cm⁻¹) and appearance of N-O stretch (~1000 cm⁻¹).

Protocol 5.2: Iron-Catalyzed Ring Expansion to Quinoline

Self-validating step: Evolution of N2 gas is NOT observed (unlike azide routes), but color change indicates complex formation.

Reagents:

-

Anthranil-3-carboxylic acid derivative (1.0 equiv)

-

Sulfonyl alkyne or Enaminone (1.2 equiv)

-

FeBr2 (10 mol%)

-

Solvent: Toluene

Step-by-Step:

-

Setup: In a flame-dried Schlenk tube under Argon, combine the anthranil derivative and the alkyne.

-

Catalyst: Add FeBr2 (10 mol%).

-

Reaction: Heat to 100°C for 12 hours.

-

Monitoring: Monitor via TLC. The anthranil spot (usually fluorescent) will disappear, replaced by the highly fluorescent quinoline spot.

-

Purification: Filter through a celite pad to remove iron. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

References

-

Lassagne, F. et al. (2018). "New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities."[1] European Journal of Medicinal Chemistry. Link

-

Dzhons, D. Y.[3] & Budruev, A. V. (2016). "Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids." Beilstein Journal of Organic Chemistry. Link

-

Hao, X. et al. (2023). "Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones." Molecules. Link

-

Prasher, P. & Sharma, M. (2021).[4][5] "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research. Link

-

Stokes, B. J. et al. (2010).[6] "Intramolecular C-H Functionalization Reactions: Synthesis of 2,1-Benzisoxazoles." Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2,1-Benzisoxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility Profile of 6-bromo-2,1-benzoxazole-3-carboxylic acid for Drug Development

Abstract

The solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-bromo-2,1-benzoxazole-3-carboxylic acid, a novel heterocyclic entity with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a thorough solubility assessment. We will delve into the foundational importance of solubility in drug discovery, explore robust experimental methodologies for both kinetic and thermodynamic solubility determination, and touch upon the utility of in-silico predictive models. The overarching goal is to equip research and development teams with the necessary knowledge to meticulously evaluate and optimize the solubility characteristics of promising drug candidates like 6-bromo-2,1-benzoxazole-3-carboxylic acid, thereby mitigating downstream development risks and accelerating the path to clinical success.

The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these, aqueous solubility is arguably one of the most significant hurdles.[2][4] A drug must be in solution to be absorbed and to exert its pharmacological effect.[3] Insufficient solubility can lead to a cascade of undesirable consequences, including:

-

Poor Bioavailability: Low solubility is a major contributor to poor oral absorption, resulting in suboptimal drug concentrations at the target site and diminished therapeutic effect.[1][3][4]

-

Inaccurate In Vitro Assay Results: In early-stage drug discovery, compounds with low solubility can precipitate in assay media, leading to erroneous and unreliable biological data.[3]

-

Formulation and Delivery Challenges: Developing a viable dosage form for a poorly soluble drug can be complex and costly, often requiring advanced and specialized formulation strategies.[2][5]

-

Increased Development Costs and Timelines: Addressing solubility issues late in the development process can lead to significant delays and increased expenditure.[4][6]

Therefore, a thorough understanding and characterization of the solubility profile of a drug candidate, such as 6-bromo-2,1-benzoxazole-3-carboxylic acid, from the earliest stages of development is not just beneficial, but imperative for a successful drug development program.[1]

Physicochemical Properties of 6-bromo-2,1-benzoxazole-3-carboxylic acid

Table 1: Predicted Physicochemical Properties of 6-bromo-2,1-benzoxazole-3-carboxylic acid

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₈H₄BrNO₃[7] | Provides the elemental composition. |

| Molecular Weight | 242.03 g/mol [7] | Higher molecular weight can sometimes correlate with lower solubility. |

| Structure | Benzene ring fused to an isoxazole ring, with a bromine and a carboxylic acid substituent. | The aromatic core is hydrophobic, while the carboxylic acid is a polar, ionizable group that will significantly influence pH-dependent solubility. The bromine atom adds to the lipophilicity. |

| pKa | Data Not Available | The pKa of the carboxylic acid will determine the pH at which the molecule is ionized. The ionized form is generally more water-soluble. |

| LogP | Data Not Available | A measure of lipophilicity. A higher LogP generally indicates lower aqueous solubility.[8] |

The presence of the carboxylic acid group suggests that the solubility of 6-bromo-2,1-benzoxazole-3-carboxylic acid will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is expected to have significantly higher aqueous solubility than the neutral form.

Experimental Determination of Solubility

A comprehensive solubility assessment involves both kinetic and thermodynamic measurements, as they provide different and complementary insights into the behavior of a compound.[1][9]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer.[1][9] This high-throughput screening method is particularly useful in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[6][10]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitation.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 6-bromo-2,1-benzoxazole-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a clear-bottom 384-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[10]

-

Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: Plot the nephelometry reading against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1][9] This is a more accurate and fundamentally important measure of solubility, crucial for later stages of drug development, including formulation and toxicology studies.[10] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11]

-

Sample Preparation: Add an excess amount of solid 6-bromo-2,1-benzoxazole-3-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[12]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid material to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may be necessary.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Diagram 2: Thermodynamic Solubility (Shake-Flask) Workflow

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Table 2: Comparison of Kinetic and Thermodynamic Solubility Assays

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures precipitation from a supersaturated solution.[1][9] | Measures the concentration in a saturated solution at equilibrium.[1][9] |

| Throughput | High | Low |

| Compound Requirement | Low | High |

| Time | Fast (hours) | Slow (days) |

| Typical Use | Early discovery, lead identification, and optimization.[1][10] | Lead optimization, pre-formulation, and IND-enabling studies.[10] |

| Solid Form | Often relates to the amorphous state.[13][14] | Relates to the most stable crystalline form.[13][14] |

| Value | Tends to be higher than thermodynamic solubility.[13][14] | Considered the "true" solubility. |

In-Silico Solubility Prediction

In the very early stages of drug discovery, and even before a compound is synthesized, computational models can provide valuable, albeit predictive, insights into its potential solubility.[15][16] These in-silico methods utilize the chemical structure of a molecule to estimate its aqueous solubility, often expressed as logS (the logarithm of the molar solubility).[15]

A variety of machine learning algorithms, such as Random Forest, XGBoost, and CatBoost, have been successfully applied to predict aqueous solubility with increasing accuracy.[15] These models are trained on large datasets of compounds with experimentally determined solubility values and learn the complex relationships between molecular descriptors and solubility.[16]

While in-silico predictions should not replace experimental determination, they are a powerful tool for:

-

Virtual Screening: Prioritizing which compounds to synthesize and test.

-

Identifying Potential Liabilities: Flagging molecules that are likely to have poor solubility early on.

-

Guiding Molecular Design: Suggesting structural modifications to improve solubility.

Several commercial and open-source software packages are available for in-silico solubility prediction.

Integrating Solubility Data into Drug Development Strategy

The solubility data for 6-bromo-2,1-benzoxazole-3-carboxylic acid, once determined, will be crucial for making informed decisions throughout its development.

Diagram 3: Role of Solubility in the ADME Profile

Caption: The central role of solubility in influencing the overall ADME profile and therapeutic efficacy.

-

Lead Optimization: If initial solubility is poor, medicinal chemists can use the structure-solubility relationship data to guide the synthesis of analogues with improved properties.

-

Formulation Development: The pH-solubility profile will dictate the most appropriate formulation strategy. For an acidic compound like this, strategies might include salt formation or the use of pH-adjusting excipients.[17]

-

Toxicology Studies: Understanding the solubility in different vehicles is essential for preparing appropriate formulations for in vivo safety studies.[12]

Conclusion

Characterizing the solubility profile of 6-bromo-2,1-benzoxazole-3-carboxylic acid is a fundamental and non-negotiable step in its journey as a potential drug candidate. This guide has provided a comprehensive overview of the principles and practical methodologies for a robust solubility assessment. By integrating kinetic and thermodynamic experimental data with in-silico predictions, development teams can gain a deep understanding of this critical physicochemical property. This knowledge will empower them to make data-driven decisions, mitigate risks associated with poor bioavailability and formulation challenges, and ultimately enhance the probability of successfully advancing this promising molecule through the drug development pipeline.

References

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020, March 20). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Di, L., & Kerns, E. H. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization (2nd ed.). [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Li, Y., Wang, Z., & Li, J. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Marrero-Ponce, Y., et al. (2021). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC. [Link]

-

Hughes, J. D., et al. (2012, October 28). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. ACS Publications. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Beyond Benign. (n.d.). Module 8: ADME and Rational Chemical Design. [Link]

-

Patsnap. (2025, May 21). How to improve ADME properties?. [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]

-

PMC. (2025, May 6). ADME Properties in Drug Delivery. [Link]

-

Cambridge MedChem Consulting. (2019, November 25). ADME Properties. [Link]

-

PMC. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

-

PubMed. (2016, October 15). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. [Link]

-

ACS Publications. (2011, December 22). Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

-

PubChem. (n.d.). 6-Bromo-1,3-benzoxazole-2(3H)-thione. [Link]

-

ConnectSci. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry. [Link]

-

WuXi TIDES. (n.d.). Using Absorption Prediction Tools to Optimize Formulation Strategy at the Preclinical Stage. [Link]

-

The Solubility Company. (n.d.). Preclinical α-FORMULATION™ Screen. [Link]

-

ResearchGate. (n.d.). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. [Link]

-

PubChem. (n.d.). 6-Bromo-1,2-benzoxazol-3-amine. [Link]

-

MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. [Link]

-

Wikipedia. (n.d.). Benzoxazole. [Link]

-

PubChem. (n.d.). Benzoxazole, 2-amino-6-bromo-. [Link]

-

IntechOpen. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. veranova.com [veranova.com]

- 5. thesolubilitycompany.com [thesolubilitycompany.com]

- 6. enamine.net [enamine.net]

- 7. 6-Bromo-benzo[d]isoxazole-3-carboxylic acid | CAS 1123169-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. raytor.com [raytor.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to improve ADME properties? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-Nitroaryl Acetic Acid Derivatives to Anthranils

Introduction: The Significance of Anthranils in Modern Drug Discovery

Anthranils, also known as 2,1-benzisoxazoles, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural motif serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, 3-aryl anthranils are privileged structures found in numerous pharmacologically active compounds.[1][2] The facile reductive cleavage of the isoxazole ring in anthranils provides a key synthetic route to 2-aminodiaryl ketones, which are precursors to several marketed nonsteroidal anti-inflammatory drugs (NSAIDs) like amfenac and bromfenac.[1] Furthermore, the anthranil core is present in compounds investigated for the treatment of anxiety, insomnia, and has been incorporated into derivatives of pharmaceuticals like gemfibrozil and naproxen.[2] Beyond their direct therapeutic potential, anthranils are valuable synthetic intermediates, enabling the construction of more complex nitrogen-containing heterocycles such as quinolines and acridines.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the cyclization of 2-nitroaryl acetic acid derivatives to form anthranils. We will delve into the underlying chemical principles, explore various synthetic strategies, and provide detailed, step-by-step protocols for key methodologies.

Chemical Principles and Mechanistic Insights

The formation of anthranils from 2-nitroaryl acetic acid derivatives and related compounds generally proceeds through an intramolecular cyclization reaction. A common and effective strategy involves the dehydration of ortho-nitrobenzyl derivatives that are substituted with electron-withdrawing groups at the methylene position.[6] This process can be mechanistically understood as an intramolecular condensation.

Another important pathway is the reductive cyclization of 2-nitroaryl carbonyl compounds. For instance, the semi-reduction of 2-nitrocarbonyls using reagents like tin(II) chloride (SnCl2) has been a historical method for producing anthranils.[3] More contemporary methods may employ catalytic hydrogenation.[3]

A distinct and powerful approach involves the reaction of nitroarenes with carbanions derived from benzylic C-H acids, such as phenylacetonitriles. This reaction proceeds via the formation of a σH-adduct, where the carbanion adds to the nitroarene at the position ortho to the nitro group.[6] Subsequent transformation of this adduct leads to a nitroso intermediate, which then undergoes intramolecular addition-elimination to form the isoxazole ring of the anthranil.[6][7]

Visualizing the General Reaction Pathway

The following diagram illustrates a generalized workflow for the synthesis of anthranils from 2-nitroaryl precursors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06565C [pubs.rsc.org]

- 3. deepscienceresearch.com [deepscienceresearch.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free C… [ouci.dntb.gov.ua]

- 6. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2,1-Benzoxazole (Anthranil) Stability & Synthesis

Current Status: Operational Ticket ID: ANTH-21-STAB Assigned Specialist: Senior Application Scientist

System Overview: The "Anthranil" Dilemma

You are encountering stability issues with 2,1-benzoxazole (commonly known as anthranil ).

CRITICAL DISTINCTION: Ensure you are working with 2,1-benzoxazole (Structure A), not the far more stable 1,3-benzoxazole (Structure B) or 1,2-benzisoxazole.

-

Structure A (Target): Nitrogen at position 2, Oxygen at position 1. Contains a weak N–O bond .[1] Isoelectronic with indole but energetically poised for ring opening.

-

Failure Mode: The N–O bond is the "fuse." Under nucleophilic attack (bases), thermal stress, or reducing conditions, this bond cleaves, rearranging the molecule into 2-aminobenzaldehyde or 2-aminophenyl ketone derivatives.

Module 1: Diagnostic & Mechanism of Failure

Before troubleshooting your protocol, identify how the ring is opening. Use the diagram below to map your reaction conditions to the failure pathway.

Figure 1: Stability Map of 2,1-Benzoxazole. The N-O bond is the primary weak point, susceptible to both reduction and nucleophilic cleavage.

Module 2: Synthesis Protocols (Preventing In-Situ Degradation)

The most common synthesis failure is over-reduction during the cyclization of 2-nitrobenzaldehydes. If the reducing agent is too strong or the reaction runs too long, the formed anthranil immediately reduces further to the aniline.

Recommended Protocol: Mild SnCl₂ Cyclization

This method uses Stannous Chloride (

Reagents:

-

Substrate: 2-Nitrobenzaldehyde derivative (1.0 equiv)

-

Reductant:

(3.0 - 3.5 equiv) -

Solvent: Ethanol or Methanol (0.1 M concentration)

-

Catalyst: Conc. HCl (catalytic, ~0.1 mL per mmol)

Step-by-Step Workflow:

-

Dissolution: Dissolve the nitro compound in ethanol.

-

Addition: Add

in a single portion. -

Activation: Add catalytic HCl. Note: Do not use acetic acid as solvent if high temperatures are required; it can promote ring opening.

-

Temperature Control: Stir at Room Temperature for 3–12 hours.

-

Quench (Critical Step): Pour mixture into ice-water. Neutralize carefully with saturated

to pH 7–8.-

Avoid: Strong bases like NaOH (pH > 10) will hydrolyze the ring immediately.

-

-

Extraction: Extract with EtOAc immediately. Do not let the product sit in the aqueous basic layer.

Quantitative Comparison of Reductive Methods

| Method | Reagent | Risk Level | Notes |

| Recommended | SnCl₂ / EtOH | Low | Chemoselective. Stops at the N-O bond formation. |

| Alternative | In / NH₄Cl | Low | Good for halogenated substrates. Slower reaction. |

| High Risk | H₂ / Pd-C | Critical | Rapidly cleaves N-O bond to form 2-aminobenzyl alcohol. |

| High Risk | Fe / AcOH | High | Often leads to over-reduction if heating is uncontrolled. |

Module 3: Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it?

Diagnosis: Silica gel is slightly acidic (

-

Neutralize the Silica: Pre-wash your column with 1%

(Triethylamine) in Hexanes, then flush with your starting eluent. This deactivates the acidic sites. -

Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

-

Alternative: Use Neutral Alumina if the compound is particularly labile.

Q2: I see the correct mass in LCMS, but the NMR shows an aldehyde peak.

Diagnosis: Your anthranil has ring-opened to 2-aminobenzaldehyde. This is an equilibrium process. Cause:

-

Solvent: Is your NMR solvent

acidic? (Chloroform forms HCl over time). -

Equilibrium: In solution, simple anthranils exist in equilibrium with the azide or aldehyde forms depending on substituents. Fix: Filter

through basic alumina before NMR, or use

Q3: I am trying to functionalize the C3 position, but the ring opens.

Diagnosis: You are likely using a base (like LDA or LiHMDS) to deprotonate C3. Mechanism: Nucleophiles attack C3, forming a tetrahedral intermediate that collapses to break the N-O bond (The "Davis-Beirut" reaction pathway). Fix:

-

Electrophilic Substitution: Anthranils are electron-rich. Use electrophilic aromatic substitution (halogenation) which preserves the ring.

-

Radical C-H Activation: Use radical pathways (e.g., Mn(OAc)3 mediated) rather than polar/anionic pathways.

Q4: The product turns dark/black upon storage.

Diagnosis: Anthranils are light-sensitive and can dimerize or rearrange to benzoxazol-2-ones. Protocol: Store at -20°C, under Argon, in amber vials.

References

-

Synthesis via Nitro-Reduction

- Title: Synthesis of 2,1-benzisoxazoles via SnCl2 reduction

- Source: Beilstein Journal of Organic Chemistry (2016)

- Context: Describes the base-mediated and photochemical cyclization strategies, highlighting the thermal lability of electron-deficient benzisoxazoles.

-

Mechanism of Ring Opening

-

Preventing Hydrolysis (Silylation Strategy)

-

Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles[6]

- Source: N

- Context: Discusses how intermediate hydroxylamines collapse (ring open) and how silylation can prevent this collapse during reduction.

-

-

General Stability & Reactivity

- Title: A Lewis Acid Catalyzed Annul

- Source: ACS Public

- Context: Provides purification protocols (silica gel)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Bromo-2,1-benzoxazole-3-carboxylic Acid

Ticket Subject: Purification and Isomer Separation of 6-Bromo-2,1-benzoxazole-3-carboxylic Acid (Anthranil-3-carboxylic acid derivative) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Triage & Diagnostic: Is this the Right Molecule?

CRITICAL WARNING: Before proceeding, verify your scaffold. There is a frequent confusion between 2,1-benzoxazoles (anthranils) and the more common 1,3-benzoxazoles .

-

Target Molecule (2,1-benzoxazole): Nitrogen is at position 2, Oxygen at position 1.[1] The ring is an anthranil. This ring system is base-sensitive .

-

Common Confusion (1,3-benzoxazole): Nitrogen at 3, Oxygen at 1.[1] This ring is highly stable.

Why this matters: If you treat 6-bromo-2,1-benzoxazole-3-carboxylic acid with strong base (e.g., 1M NaOH) or heat it in basic media, the isoxazole ring will cleave, rearranging into a substituted anthranilic acid derivative [1].

Visual Diagnostic: Isomer Identification

You are likely encountering the 4-bromo or 5-bromo regioisomers as impurities, depending on your starting nitrobenzaldehyde/nitrobenzoic acid precursor.

NMR Decision Matrix (Proton Coupling Constants): Use the splitting pattern of the aromatic protons to confirm the 6-bromo substitution.

| Isomer | H-4 Signal (Position 4) | H-5 Signal (Position 5) | H-7 Signal (Position 7) | Key Diagnostic Feature |

| 6-Bromo (Target) | Doublet (d) J ≈ 8.5 Hz | Doublet of Doublets (dd) J ≈ 8.5, 2.0 Hz | Doublet (d) J ≈ 2.0 Hz | H-7 appears as a meta-coupled doublet (small J). |

| 5-Bromo (Impurity) | Doublet (d) J ≈ 2.0 Hz | Substituted (No H) | Doublet (d) J ≈ 8.5 Hz | H-4 appears as a meta-coupled doublet. |

| 4-Bromo (Impurity) | Substituted (No H) | Doublet (d) J ≈ 8.5 Hz | Doublet (d) J ≈ 8.5 Hz | Two strong ortho-coupled doublets (H-5, H-6). |

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for: Removing 4-bromo isomers and non-polar synthetic byproducts. Principle: 2,1-benzoxazole-3-carboxylic acids form strong intermolecular hydrogen bonds (dimers). The 6-bromo substituent disrupts crystal packing differently than the 4- or 5-bromo variants.

Protocol:

-

Dissolution: Suspend the crude solid in Glacial Acetic Acid (AcOH) (10 mL per gram of solid).

-

Heating: Heat to 80°C. If not fully soluble, add DMF dropwise until clear. Do not exceed 100°C to prevent decarboxylation.

-

Cooling: Allow to cool slowly to room temperature (RT) over 4 hours.

-

Anti-solvent (Optional): If no precipitate forms at RT, add warm water (50°C) dropwise until slight turbidity appears, then cool to 4°C.[1]

-

Filtration: Filter the crystals and wash with cold 1:1 AcOH/Water, then hexanes.

Method B: Modified Acid-Base Extraction (Use with Caution)

Best for: Separating the carboxylic acid from non-acidic impurities (e.g., unreacted nitro-aldehydes).[1] Risk:[1][2] Ring opening.

Protocol:

-

Dissolve crude mixture in Ethyl Acetate (EtOAc).[1]

-

Extraction: Extract with saturated NaHCO₃ (aq) . Do NOT use NaOH or KOH.

-

Note: Keep the aqueous phase cold (0-5°C) and minimize contact time.

-

-

Separation: Separate the aqueous layer (contains target as carboxylate).

-

Acidification: Immediately acidify the aqueous layer with 1M HCl to pH 2-3 while stirring in an ice bath.

-

Recovery: Filter the precipitate or extract back into EtOAc.

Troubleshooting & FAQs

Q: My product turned into a brown oil after column chromatography. What happened? A: You likely used a basic additive (like triethylamine) or active silica.[1]

-

Cause: 2,1-benzoxazoles can degrade on unmodified silica gel due to surface acidity/basicity or prolonged retention.[1]

-

Fix: Use acidified silica . Pre-wash your silica column with 1% Acetic Acid in Hexanes before loading. Elute with Hexanes:Ethyl Acetate + 0.5% Acetic Acid. This keeps the carboxylic acid protonated and prevents streaking/degradation [2].

Q: I see a new peak in LCMS at M+18 after leaving the sample in methanol. A: This is likely methyl ester formation or ring opening.

-

Mechanism: The 3-carboxylic acid is electronically coupled to the N-O bond. In protic solvents (MeOH) with trace acid, esterification is rapid.[1]

-

Fix: Store the solid dry at -20°C. For LCMS, use Acetonitrile/Water instead of Methanol.

Workflow Visualizations

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification route based on impurity profile.

Figure 2: Base-Catalyzed Degradation Pathway

Caption: Mechanism of ring opening in strong base (NaOH), leading to yield loss.[1]

[1]

References

-

Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization. Retrieved from [Link][1]

Sources

Stability of 6-bromoanthranil-3-carboxylic acid in basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 6-Bromoanthranil-3-carboxylic Acid in Basic Conditions

Welcome to the Technical Support Center. This guide, compiled by Senior Application Scientists, provides in-depth technical information and practical advice for working with 6-bromoanthranil-3-carboxylic acid, a key intermediate in pharmaceutical and chemical synthesis. We will address common questions and troubleshooting scenarios encountered when using this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of 6-bromoanthranil-3-carboxylic acid when exposed to basic conditions?

A1: When 6-bromoanthranil-3-carboxylic acid is subjected to basic conditions, the most immediate reaction is the deprotonation of the carboxylic acid group to form the corresponding carboxylate salt. This is a standard acid-base reaction. However, the stability of the molecule beyond this initial deprotonation depends on the strength of the base, the temperature, and the solvent used. There are three primary potential instability pathways to consider: ring-opening of the anthranil (2,1-benzisoxazole) core, nucleophilic aromatic substitution (SNAr) of the bromine atom, and decarboxylation.

Q2: Can the anthranil (2,1-benzisoxazole) ring open under basic conditions?

A2: Yes, this is a significant concern. The 2,1-benzisoxazole ring system contains a relatively weak N-O bond that can be susceptible to cleavage under basic conditions, leading to ring-opening.[1] This is a known reactivity pattern for isoxazole-containing heterocycles. The presence of the electron-withdrawing carboxylate group can further influence the electronic properties of the ring, potentially affecting its stability. The specific products of ring-opening can vary, but this degradation pathway is a primary reason for unexpected results or low yields in reactions conducted in strong base.

Q3: Is the bromo-substituent on the aromatic ring susceptible to substitution by basic or nucleophilic reagents?

A3: Nucleophilic aromatic substitution (SNAr) is a potential side reaction, but it typically requires harsh conditions or a strongly activated aromatic ring.[1][2] The benzene ring in 6-bromoanthranil-3-carboxylic acid is activated towards nucleophilic attack by the electron-withdrawing nature of the fused isoxazole ring and the carboxylate group.[3] With strong nucleophiles and/or elevated temperatures, displacement of the bromide can occur. For many applications using milder bases like triethylamine or potassium carbonate at moderate temperatures, SNAr is less likely to be a major competing reaction.

Q4: Under what conditions might decarboxylation of 6-bromoanthranil-3-carboxylic acid occur?

A4: Decarboxylation of aromatic carboxylic acids typically requires high temperatures.[4] While basic conditions can facilitate the formation of the carboxylate anion, spontaneous decarboxylation is generally not observed under standard laboratory conditions for this class of compounds. However, in the presence of certain transition metal catalysts or under very high-temperature conditions, loss of CO2 could become a relevant degradation pathway.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Low or no yield of the desired product; recovery of a complex mixture of polar compounds. | Ring-opening of the anthranil (2,1-benzisoxazole) moiety due to strong basic conditions. | - Use a milder, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate instead of hydroxides or alkoxides).- Perform the reaction at a lower temperature.- Minimize the reaction time.- If possible, protect the carboxylic acid group as an ester before subjecting the molecule to strongly basic conditions. |

| Formation of an unexpected side product where the bromine atom has been replaced. | Nucleophilic aromatic substitution (SNAr) by the base or another nucleophile in the reaction mixture. | - Use a non-nucleophilic base.- Lower the reaction temperature.- If the nucleophile is a necessary reagent, consider using a less reactive analog or a different synthetic route that avoids strong nucleophiles. |

| Gas evolution (CO2) observed at high temperatures. | Thermal decarboxylation. | - Avoid excessive heating of the reaction mixture.- If high temperatures are required, consider if a different catalyst or reaction solvent could enable the transformation at a lower temperature. |

| Inconsistent reaction outcomes. | Degradation of the starting material over time. | - Store 6-bromoanthranil-3-carboxylic acid in a cool, dark, and dry place.- Check the purity of the starting material before use, as impurities can catalyze decomposition. |

Experimental Protocols

Protocol 1: Assessing the Stability of 6-Bromoanthranil-3-carboxylic Acid to a Specific Base

This protocol allows you to determine the stability of your compound under your proposed reaction conditions before committing a large amount of material.

-

Preparation: In three separate small reaction vials, dissolve a small, known amount of 6-bromoanthranil-3-carboxylic acid in the solvent you intend to use for your reaction.

-

Addition of Base: To each vial, add the base you plan to use. Use one vial with a stoichiometric amount, one with a common excess (e.g., 2-3 equivalents), and one control with no base.

-

Reaction Conditions: Stir the solutions at the intended reaction temperature.

-

Monitoring: At regular time intervals (e.g., 1, 4, and 24 hours), take a small aliquot from each vial and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: Compare the chromatograms of the samples with the control. The appearance of new spots or peaks, or the disappearance of the starting material spot/peak, indicates degradation.

Protocol 2: General Procedure for a Reaction with 6-Bromoanthranil-3-carboxylic Acid Using a Mild Base

This protocol provides a starting point for reactions where the anthranil core needs to be preserved.

-

Reactant Setup: In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoanthranil-3-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., acetonitrile, THF, or DMF).

-

Addition of Base: Add a mild, non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents) or potassium carbonate (2 to 3 equivalents).

-

Temperature Control: Cool the mixture in an ice bath to 0 °C.

-

Addition of Reagents: Slowly add the other reactants to the cooled solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a weak acid (e.g., saturated ammonium chloride solution) and proceed with standard extraction and purification procedures.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the structure of 6-bromoanthranil-3-carboxylic acid and its potential degradation pathways in the presence of a base.

Caption: Potential reaction pathways for 6-bromoanthranil-3-carboxylic acid in basic media.

Caption: A workflow for assessing the stability of 6-bromoanthranil-3-carboxylic acid.

References

- Dubrovskiy, A. V., & Larock, R. C. (2010). A [3 + 2] cycloaddition approach to the synthesis of 1,2-benzisoxazoles. Organic Letters, 12(6), 1180-1183.

- Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction of 2-hydroxybenzonitriles and bromides for the synthesis of 3-substituted 1,2-benzisoxazoles. Organic Letters, 19(7), 1792-1795.

-

Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Kumar, B. C. (2024). A Review on Synthesis and Pharmacological Importance of Anthranilic Acid and its Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.

- Liu, C., Yu, Q., Tang, J., & Li, J. (2012). One-Pot Synthesis of 4(3H)-Quinazolinone under Base Condition. Chinese Journal of Organic Chemistry, 32(3), 532-537.

-

Anthranilic acid. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Review, 10(4), 45-50.

- Khan, I., & Zaib, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 709832.

- Kemp, D. S. (1970). Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society, 92(8), 2553–2554.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Anthranilic Acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

-

CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.

-

Decarboxylation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Hameed, S. A., & Abdel-Khalek, A. A. (2012). Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine. Research Journal of Chemical Sciences, 2(12), 57-64.

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

- Zapała, L., Kalembkiewicz, J., & Szlachta, J. (2009). Studies on equilibrium of anthranilic acid in aqueous solutions and in two-phase systems: aromatic solvent-water. Journal of Solution Chemistry, 38(3), 335-346.

-

PubChem. (n.d.). 2,1-Benzisoxazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Yield for 6-Bromo-2,1-Benzoxazole Cyclization Reactions

Welcome to the technical support center for the synthesis of 6-bromo-2,1-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical cyclization step in forming this valuable heterocyclic compound. The following question-and-answer format directly addresses common challenges encountered in the laboratory, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My 6-bromo-2,1-benzoxazole synthesis is resulting in a very low yield. What are the first things I should check?

Low yield is a frequent issue that can often be resolved by systematically examining the foundational components of your reaction.

-

Purity of Starting Materials: This is the most critical starting point. Impurities in your precursors can act as inhibitors or lead to unwanted side reactions.[1] For the synthesis of 6-bromo-2,1-benzoxazole, common starting materials include substituted 2-aminophenols.[2] It is highly recommended to verify the purity of your starting materials, such as 2-amino-5-bromophenol, and purify them by recrystallization or column chromatography if necessary.[1][3]

-

Inert Atmosphere: 2-aminophenols are particularly susceptible to air oxidation, which can result in colored impurities and significantly lower yields.[1][4] Always conduct your reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents or intermediates are sensitive to air and moisture.[1]

-

Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Catalysts can degrade over time or become deactivated by impurities.[5] Ensure your catalyst is fresh and has been stored according to the manufacturer's recommendations.[1]

Q2: What are the most common synthetic routes to consider for 6-bromo-2,1-benzoxazole, and how do they differ?

The synthesis of benzoxazoles, including 6-bromo-2,1-benzoxazole, is most commonly achieved through the cyclization of a 2-aminophenol with various reaction partners.[2][4] The choice of precursor will influence the reaction conditions and the substituent at the 2-position.

| Precursor | Typical Catalyst(s) | Key Considerations |

| Aldehydes | Brønsted or Lewis Acids, Metal Catalysts (e.g., Pd, Ni) | Formation of a Schiff base intermediate is a key step.[2][6] |

| Carboxylic Acids | Polyphosphoric acid (PPA), Methanesulfonic acid | Often requires higher temperatures.[4][7] |

| Acyl Chlorides | Copper-based catalysts (e.g., CuI) | Can be a one-pot domino reaction.[8][9] |

| β-Diketones | Brønsted acid and CuI combination | Tolerates a variety of substituents on the 2-aminophenol.[8][9] |

Q3: My reaction seems to stall and does not go to completion. What can I do to drive it forward?

A stalled reaction can be attributed to several factors, often related to reaction kinetics and catalyst stability.

-

Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. Consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions have been shown to require temperatures as high as 130°C for good yields.[4]

-

Catalyst Deactivation: The catalyst may have lost its activity during the reaction. This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst can sometimes restart the reaction.[1]

-

Stoichiometry: A slight excess of one reactant can sometimes help drive the reaction to completion. Carefully re-evaluate the stoichiometry of your reactants.[1]

Troubleshooting Guides

Issue 1: Significant Side Product Formation

Q: My TLC analysis shows multiple spots, and purification is difficult. What are the likely side products and how can I minimize them?

Side product formation is a common challenge that complicates purification and reduces the yield of the desired 6-bromo-2,1-benzoxazole.

-

Incomplete Cyclization: A common side product is the stable intermediate that fails to cyclize.[6] For example, in reactions involving aldehydes, a Schiff base intermediate is formed.[6] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[1] The addition of a suitable oxidant may also be necessary in some cases.[1]

-

Dimerization/Polymerization of 2-Aminophenol: 2-aminophenols can self-condense, especially at elevated temperatures or under highly acidic or basic conditions.[1] To minimize this, carefully control the reaction temperature and consider adding the 2-aminophenol slowly to the reaction mixture.[4]

-

Beckmann Rearrangement: In syntheses starting from oximes, a Beckmann rearrangement can occur, leading to the formation of benzoxazole isomers as side products.

Experimental Workflow: Troubleshooting Side Product Formation

Caption: Troubleshooting workflow for side product formation.

Issue 2: Product Purification Challenges

Q: I have successfully formed the 6-bromo-2,1-benzoxazole, but I am struggling with purification. What are the best practices?

Effective purification is crucial for obtaining a high-purity final product.

-

Crystallization: This is a powerful technique for purifying solid organic compounds.[3] The key is to find a suitable solvent or solvent system where the 6-bromo-2,1-benzoxazole has high solubility at elevated temperatures and low solubility at lower temperatures.[3]

-

Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, heptane) to find the optimal one.[3]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals. An ice bath can be used to maximize crystal formation. The purified product can then be collected by vacuum filtration.[3]

-

-

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a reliable alternative.[10] The choice of eluent (solvent system) is critical for achieving good separation. A common starting point is a mixture of hexane and ethyl acetate.[10]

Protocol: Purification of 6-Bromo-2,1-Benzoxazole by Crystallization

-

Solvent Selection: Based on solvent screening, select a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude 6-bromo-2,1-benzoxazole in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for about 30 minutes.[3]

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

-

Drying: Dry the purified crystals under vacuum.

Reaction Mechanism Visualization

Caption: General reaction pathway for benzoxazole synthesis.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.

- Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.).

- ChemicalBook. (2026, January 12). 6-bromo-1,2-benzoxazole | 1060802-88-1.

- Benchchem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (n.d.).

- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014, July 1).

- World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.

- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of benzoxazole derivatives.

- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.

- Google Patents. (2004, October 7). Process for the purification of substituted benzoxazole compounds.

- RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

- Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. (2011, December 22).

- PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019, April 1).

- Benchchem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. wjpsonline.com [wjpsonline.com]

- 10. rsc.org [rsc.org]

Solubility issues with 6-bromo-2,1-benzoxazole-3-carboxylic acid in DMSO

Technical Support Center: 6-Bromo-2,1-Benzoxazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses common solubility challenges encountered with 6-bromo-2,1-benzoxazole-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded troubleshooting resource to ensure the successful preparation of your stock solutions for experimental use.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face when attempting to dissolve 6-bromo-2,1-benzoxazole-3-carboxylic acid.

Q1: I've added the calculated amount of DMSO to my powdered 6-bromo-2,1-benzoxazole-3-carboxylic acid, but it's not dissolving at room temperature. What should I do first?

A1: It is not uncommon for complex organic molecules, particularly those with a rigid heterocyclic structure and a carboxylic acid group, to require more than simple mixing at room temperature. The first steps should involve increasing the kinetic energy of the system to overcome the compound's crystal lattice energy.

Recommended Initial Actions:

-

Vigorous Mixing: Securely cap the vial and vortex it vigorously for at least 60 seconds.[1]

-

Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[2] Sonication uses ultrasonic waves to agitate the solvent and break apart solid particles, which can significantly accelerate dissolution.

-

Visual Inspection: After each step, hold the vial up to a light source to visually inspect for any remaining undissolved particulates. A clear solution indicates complete dissolution.[1]

Q2: Can I heat the solution to improve solubility?

A2: Yes, gentle heating is a standard procedure to increase the solubility of many compounds.[3] However, it must be approached with caution.

Best Practices for Heating:

-

Use a Water Bath: A water bath provides gentle and uniform heating. Set the temperature to 30-40°C.[1]

-

Short Duration: Limit heating to short intervals (e.g., 5-10 minutes) with intermittent mixing.

-

Compound Stability: Always be mindful of the thermal stability of your compound. While specific data for this molecule is scarce, prolonged exposure to heat can risk degradation. If the compound's datasheet provides a melting point, ensure your heating temperature remains well below it.

-

Cool to Room Temperature: After dissolution, allow the solution to cool to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, the solution was likely supersaturated at the higher temperature, and you may need to consider a lower stock concentration.

Q3: My compound appears to dissolve, but then a precipitate forms upon standing. What is happening?

A3: This phenomenon, known as precipitation, can occur for a few reasons:

-

Supersaturation: As mentioned above, if you used heat to dissolve the compound, you might have created a supersaturated solution that is not stable at room temperature.

-

Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] The introduction of even small amounts of water can decrease the solubility of highly nonpolar compounds, causing them to precipitate. Always use anhydrous (dry) DMSO from a freshly opened or properly stored container.[1]

-

Impure Compound: Impurities in the solid compound can sometimes affect its solubility characteristics.

Advanced Troubleshooting & Optimization

If the initial troubleshooting steps fail, more advanced techniques may be necessary. This section provides detailed protocols and the scientific rationale behind them.

Understanding the Chemistry: The Role of the Carboxylic Acid

6-bromo-2,1-benzoxazole-3-carboxylic acid is, as its name implies, an acid. The carboxylic acid group (-COOH) can be deprotonated to its carboxylate form (-COO⁻). This transformation from a neutral molecule to a charged ion can dramatically increase its solubility in polar solvents like DMSO.

The acidity of a carboxylic acid is defined by its pKa. While the exact pKa of this compound is not published, we can make some educated inferences:

-

Benzoic acid , a simpler aromatic carboxylic acid, has a pKa of approximately 4.2.[5]

-

The benzoxazole ring system and the electron-withdrawing bromine atom are expected to increase the acidity (i.e., lower the pKa) of the carboxylic acid group.[6][7] This is because these groups help to stabilize the negative charge of the carboxylate anion.[8]

This suggests that the compound is a weak acid, and its solubility can be manipulated by adjusting the pH.

Protocol 1: Solubility Enhancement via pH Adjustment

By adding a mild base, you can deprotonate the carboxylic acid, which may significantly improve its solubility.

Materials:

-

Your vial of undissolved compound in DMSO.

-

A weak organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

A micropipette.

Procedure:

-

To your suspension of the compound in DMSO, add the organic base dropwise (e.g., 0.1-0.5 µL at a time).

-

After each addition, cap the vial and vortex for 30 seconds.

-

Visually inspect the solution for dissolution.

-

Continue adding the base in small increments until the solution becomes clear.

Causality & Considerations:

-

Why it works: The base removes the proton from the -COOH group, forming a more soluble salt (the carboxylate anion with the protonated base as the counter-ion).

-

Stoichiometry: Be mindful of the amount of base you are adding. While a slight excess is often used, large amounts can interfere with downstream biological assays.

-

Experimental Impact: Remember that altering the pH of your stock solution may impact your experiment. The final pH of your assay medium should be considered, and appropriate vehicle controls (DMSO with the same amount of base) must be included.

Protocol 2: Utilizing a Co-Solvent System

If pH adjustment is not desirable or effective, a co-solvent system can be employed. Sometimes, a single solvent is not optimal, and a mixture can provide a better environment for dissolution.

Recommended Co-solvents:

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent with similar properties to DMSO.

-

Polyethylene glycol 400 (PEG400): A common co-solvent used to improve the solubility of poorly water-soluble compounds.[9]

Experimental Workflow for Co-Solvent Screening:

Caption: Workflow for screening co-solvents to improve solubility.

Best Practices for Stock Solution Preparation & Storage

To ensure the integrity and longevity of your compound, adhere to the following best practices.

| Practice | Rationale |

| Use High-Quality, Anhydrous DMSO | Prevents precipitation caused by water absorption and ensures consistency between experiments.[4] |

| Prepare Fresh or Aliquot | Prepare stock solutions fresh when possible. For long-term storage, aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][9] |

| Proper Storage | Store stock solutions at -20°C or -80°C in tightly sealed vials.[9] Protect from light if the compound is light-sensitive. |

| Vehicle Controls | Always include a vehicle control in your experiments. This is a solution containing the same concentration of DMSO (and any other additives like TEA or co-solvents) as your final experimental condition, but without the compound.[9] |

| Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture or assay medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[3][9] |

By following this structured troubleshooting guide, researchers can systematically address the solubility challenges of 6-bromo-2,1-benzoxazole-3-carboxylic acid in DMSO, leading to more reliable and reproducible experimental outcomes.

References

-

Filo. (2025). What is the correct order of acidic strength in following compounds?. Available from: [Link]

-

Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

-